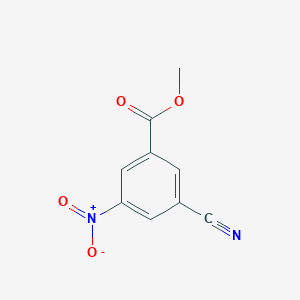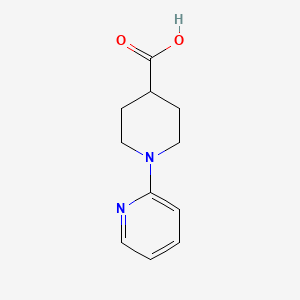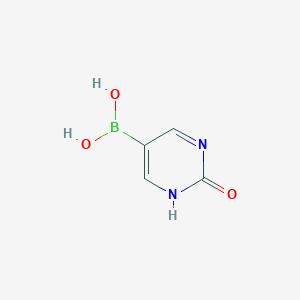
(3,5-二氯吡啶-4-基)甲醇
描述
“(3,5-Dichloropyridin-4-YL)methanol” is a synthetic organic compound with the CAS Number: 159783-46-7 . It has a molecular weight of 178.02 and is a derivative of pyridine. It is used in the synthesis of various organic compounds.
Molecular Structure Analysis
The InChI code for “(3,5-Dichloropyridin-4-YL)methanol” is 1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(3,5-Dichloropyridin-4-YL)methanol” is a solid at room temperature . and is stored at temperatures between 2-8°C . It is soluble in water, ethanol, and dimethyl sulfoxide.科学研究应用
Synthesis of Other Compounds
“(3,5-Dichloropyridin-4-YL)methanol” can serve as a precursor or intermediate in the synthesis of other complex compounds. Its unique structure makes it useful in the creation of a variety of chemical entities .
Material Science
In material science, this compound could be used in the development of new materials with desired properties. Its molecular structure could contribute to the properties of the resulting material .
Chemical Synthesis
This compound can be used in various chemical synthesis processes. Its dichloropyridinyl group can participate in a variety of reactions, making it a versatile reagent .
Chromatography
“(3,5-Dichloropyridin-4-YL)methanol” might be used in chromatography, a method used to separate mixtures. The compound could serve as a stationary phase or be involved in the preparation of the mobile phase .
Analytical Chemistry
In analytical chemistry, “(3,5-Dichloropyridin-4-YL)methanol” could be used as a standard or reagent in various analytical techniques .
Magnetic Properties Research
There is a study that synthesized a cobalt (II) complex with “(3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol” and analyzed its magnetic properties . This suggests that the compound could have applications in the field of magnetic materials research .
安全和危害
The safety information for “(3,5-Dichloropyridin-4-YL)methanol” includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
(3,5-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOKQLNXKOIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591298 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159783-46-7 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)







![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)
